molecular formula C12H13NO3 B194979 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril CAS No. 51781-14-7

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Cat. No. B194979
Key on ui cas rn: 51781-14-7
M. Wt: 219.24 g/mol
InChI Key: VQTWQOBNPISQPG-UHFFFAOYSA-N
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Patent
US04482560

Procedure details

16.4 Grams of 5-hydroxy-3,4-dihydrocarbostyril and 3.7 g of sodium hydroxide were added into 100 ml of methanol and stirred at 40°-50° C. for 3 hours, then 150 ml of epichlorohydrin was added thereto and heated under refluxing condition for 5 hours. The reaction mixture was concentrated under a reduced pressure to dryness and the residue thus obtained was recrystallized from methanol-water (1:1) to obtain 18.5 g of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril having the melting of 172°-173° C. as in the form of coloress amorphous crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][C:6](=[O:12])[NH:7]2.[OH-].[Na+].[CH2:15]([CH:17]1[O:19][CH2:18]1)Cl>CO>[O:19]1[CH2:18][CH:17]1[CH2:15][O:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][C:6](=[O:12])[NH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2CCC(NC2=CC=C1)=O
Name
Quantity
3.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Stirring
Type
CUSTOM
Details
stirred at 40°-50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing condition for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol-water (1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(COC2=C3CCC(NC3=CC=C2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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